Hexanoic acid, 6-(acetyloxy)-, ethyl ester
Description
Contextual Significance within Organic and Analytical Chemistry
In the realm of organic chemistry , Hexanoic acid, 6-(acetyloxy)-, ethyl ester is significant as both a synthetic target and a precursor. Its synthesis is a practical application of fundamental esterification reactions. A common laboratory-scale synthesis involves a two-step process starting from the inexpensive ε-caprolactone. researchgate.net The first step is an acid-catalyzed transesterification to produce ethyl 6-hydroxyhexanoate (B1236181), which is then acetylated to yield the final product. researchgate.net This multi-step synthesis serves as an excellent educational tool in academic settings for teaching the synthesis and reaction of esters. researchgate.net Furthermore, the presence of two distinct ester functionalities provides multiple reactive sites, rendering it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical precursors.
From an analytical chemistry perspective, the characterization of this compound provides a clear illustration of modern spectroscopic and chromatographic techniques. The unambiguous identification of its structure relies on methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), which is crucial for confirming the precise location of the acetyloxy and ethyl ester groups. Infrared (IR) spectroscopy is employed to verify the presence of the carbonyl (C=O) stretches characteristic of the ester groups. Chromatographic methods, including gas chromatography (GC) and thin-layer chromatography (TLC), are essential for assessing the purity of the compound and for comparing it to commercial standards. researchgate.net
The compound is also relevant in the field of biocatalysis. Research has explored the use of whole-cell biocatalysts, such as genetically engineered Escherichia coli, for the production of mono-ethyl dicarboxylic acids from fatty acids, where esterified intermediates play a key role. nih.gov
Nomenclatural Conventions and Structural Representation
The systematic naming and structural depiction of this compound are governed by IUPAC conventions. The structure consists of a six-carbon aliphatic chain (the hexanoic acid backbone). An ethyl ester group is attached to the carboxyl carbon (C1), and an acetyloxy group (-OCOCH₃) is attached to the sixth carbon (C6).
The compound is identified by several key nomenclatural and registry identifiers, which are crucial for its unambiguous identification in chemical literature and databases.
| Identifier | Value | Source(s) |
| IUPAC Name | ethyl 6-acetyloxyhexanoate | alfa-chemistry.comnih.gov |
| CAS Number | 104986-28-9 | alfa-chemistry.comepa.gov |
| Molecular Formula | C₁₀H₁₈O₄ | alfa-chemistry.comepa.gov |
| Molecular Weight | 202.25 g/mol | nih.govepa.gov |
| Canonical SMILES | CCOC(=O)CCCCCOC(=O)C | nih.gov |
| InChI Key | ODGMPRNNVXITJQ-UHFFFAOYSA-N | alfa-chemistry.comnih.gov |
The structural formula is represented as: CH₃CO-O-(CH₂)₅-CO-O-CH₂CH₃
This structure clearly shows the ethyl ester functionality at one end of the C6 chain and the acetate (B1210297) (acetyloxy) group at the other.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-acetyloxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-13-10(12)7-5-4-6-8-14-9(2)11/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMPRNNVXITJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051531 | |
| Record name | Ethyl 6-(acetyloxy)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104986-28-9 | |
| Record name | Ethyl 6-(acetyloxy)hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104986-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 6-acetoxyhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104986289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 6-(acetyloxy)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 6-(acetyloxy)hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid, 6-(acetyloxy)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.800 | |
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| Record name | ETHYL 6-ACETOXYHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OAQ63V3NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Analytical Characterization Techniques for Hexanoic Acid, 6 Acetyloxy , Ethyl Ester
Spectroscopic Methodologies
Spectroscopy is a cornerstone for the molecular-level investigation of ethyl 6-acetoxyhexanoate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to elucidate its exact structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for confirming the precise arrangement of atoms within the ethyl 6-acetoxyhexanoate molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to verify the presence and connectivity of the ethyl ester and the 6-acetyloxy groups. Analysis of chemical shifts, signal integrations, and splitting patterns in the ¹H NMR spectrum allows for the unambiguous assignment of each proton in the structure. Similarly, ¹³C NMR provides data on the chemical environment of each carbon atom, confirming the carbon backbone and the carbonyl groups of the ester and acetyl functionalities.
Synthesis experiments designed for educational settings often use ¹H NMR spectroscopy to characterize the final product, confirming the successful acetylation of the precursor, ethyl 6-hydroxyhexanoate (B1236181). researchgate.netcolab.wsed.gov
Table 1: Predicted ¹H NMR Spectral Data for Ethyl 6-Acetoxyhexanoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
|---|---|---|---|
| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ (Ethyl ester) |
| ~4.05 | Triplet | 2H | -CH₂ -O-C(O)CH₃ (Position 6) |
| ~2.29 | Triplet | 2H | -CH₂ -C(O)O- (Position 2) |
| ~2.04 | Singlet | 3H | -O-C(O)-CH₃ (Acetyl group) |
| ~1.65 | Quintet | 4H | -CH₂-CH₂ -CH₂- (Positions 4 & 5) |
| ~1.38 | Quintet | 2H | -CH₂-CH₂ -CH₂- (Position 3) |
Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 6-Acetoxyhexanoate
| Chemical Shift (δ, ppm) | Provisional Assignment |
|---|---|
| ~173.7 | C =O (Ethyl ester) |
| ~171.1 | C =O (Acetyl group) |
| ~64.0 | -C H₂-O- (Position 6) |
| ~60.3 | -O-C H₂-CH₃ (Ethyl ester) |
| ~34.1 | -C H₂-C(O)O- (Position 2) |
| ~28.6 | Methylene carbon |
| ~25.5 | Methylene carbon |
| ~24.7 | Methylene carbon |
| ~21.0 | -O-C(O)-C H₃ (Acetyl group) |
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in ethyl 6-acetoxyhexanoate. The technique confirms the presence of the two distinct ester functionalities within the molecule. The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Because the electronic environments of the ethyl ester and the acetyl group are similar, their C=O stretching frequencies are expected to appear in a similar region, typically around 1740 cm⁻¹.
The presence of two C-O stretching bands further supports the ester functionalities, which helps to distinguish them from ketones. researchgate.net Aliphatic esters generally show a strong C=O stretch in the range of 1750-1735 cm⁻¹. orgchemboulder.com The characterization of the synthesized compound in laboratory procedures includes analysis by IR spectroscopy. researchgate.netcolab.wsed.gov
Table 3: Characteristic IR Absorption Bands for Ethyl 6-Acetoxyhexanoate
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~2940 | Medium-Strong | C-H Stretch (Aliphatic CH₂ and CH₃) |
| ~1740 | Strong, Sharp | C=O Stretch (Ester carbonyl groups) |
| ~1240 | Strong | C-O Stretch (Acetyl ester) researchgate.net |
Mass spectrometry (MS) is used to determine the molecular weight of ethyl 6-acetoxyhexanoate and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 202.25 g/mol . chemspider.com Under electron ionization (EI), the molecule undergoes characteristic fragmentation.
The fragmentation of esters is well-understood and typically involves several key pathways. libretexts.org Common fragmentation includes the cleavage of the C-C bond adjacent to the carbonyl group and the loss of the alkoxy group (-OR). For ethyl 6-acetoxyhexanoate, this would correspond to the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ethyl ester end. Another significant fragmentation pathway is alpha-cleavage relative to the oxygen of the acetyloxy group. A prominent peak in primary amides and esters can also result from the McLafferty rearrangement. libretexts.org
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Ethyl 6-Acetoxyhexanoate
| m/z (Mass/Charge) | Proposed Fragment Ion / Neutral Loss |
|---|---|
| 202 | [M]⁺ (Molecular Ion) |
| 157 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 143 | [M - CH₃COO]⁺ (Loss of acetyl radical) |
| 115 | Fragmentation of the alkyl chain |
| 101 | [CH₃C(OH)₂]⁺ (From McLafferty rearrangement of the ethyl ester) |
Chromatographic Separation and Detection
Chromatographic methods are essential for separating ethyl 6-acetoxyhexanoate from reaction mixtures or complex samples and for assessing its purity. Both gas and liquid chromatography are widely applicable.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like ethyl 6-acetoxyhexanoate. It is frequently used to confirm the identity and purity of the compound after synthesis. researchgate.netcolab.ws Commercial products often specify a purity of 98-100% as determined by GC. chemimpex.com
In the context of quality control for spirits, principal component analysis (PCA) of GC-MS data can be used to identify key markers, such as ethyl esters, that correlate with different stages of distillation. The retention time of the compound on a specific GC column is a characteristic property used for its identification, while the integrated peak area allows for quantification. The coupled mass spectrometer provides definitive structural confirmation by matching the fragmentation pattern to a spectral library. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of ethyl 6-acetoxyhexanoate, particularly for quantitative and preparative purposes. sielc.com A reverse-phase (RP) HPLC method has been developed for its analysis. sielc.com
This method can be performed using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring compatibility with mass spectrometry detection (LC-MS), formic acid is used in place of phosphoric acid. sielc.comsielc.com This HPLC method is scalable, making it suitable for isolating impurities and for preparative separations to obtain a high-purity sample. sielc.com
Table 5: Mentioned Compounds
| Compound Name | Synonym(s) | CAS Number |
|---|---|---|
| Hexanoic acid, 6-(acetyloxy)-, ethyl ester | Ethyl 6-acetoxyhexanoate; Berryflor | 104986-28-9 |
| Ethyl 6-hydroxyhexanoate | 5299-60-5 | |
| Acetonitrile | MeCN | 75-05-8 |
| Water | 7732-18-5 | |
| Phosphoric acid | 7664-38-2 |
Development of Specialized Analytical Protocols for Complex Matrices
The accurate and precise quantification of "this compound" in complex matrices, such as food, beverages, and consumer products, presents a significant analytical challenge. The inherent complexity of these samples, which contain a multitude of volatile and non-volatile components, necessitates the development of specialized analytical protocols. These protocols are designed to ensure the selective extraction and sensitive detection of the target analyte while minimizing interferences from the sample matrix. Key considerations in the development of these methods include sample preparation, chromatographic separation, and detection, as well as rigorous method validation to ensure the reliability of the results.
The analysis of trace-level volatile compounds in intricate samples often requires a sample preparation step to isolate and concentrate the analytes of interest. nih.gov Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique that is particularly well-suited for this purpose. thermofisher.comestanalytical.com This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. The volatile analytes, including "this compound," partition onto the fiber, which is then directly introduced into the gas chromatograph for analysis. The choice of fiber coating, extraction time, and temperature are critical parameters that must be optimized to achieve maximum sensitivity and selectivity for the target compound. gcms.cz For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for extracting a broad range of volatile compounds. gcms.cz
Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the separation and identification of volatile and semi-volatile compounds like "this compound." sigmaaldrich.comacs.org The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and generates a unique mass spectrum for each, allowing for definitive identification. For quantitative analysis, a flame ionization detector (FID) is also commonly used due to its high sensitivity and wide linear range for organic compounds. acs.orgbme.hu
Method validation is a critical aspect of developing reliable analytical protocols. It involves demonstrating that the method is suitable for its intended purpose by evaluating key performance characteristics. nih.gov These include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.govnih.gov
The development of a specialized analytical protocol for "this compound" in a complex matrix, such as a fruit juice, would typically involve the following steps:
Sample Preparation (HS-SPME): A known volume of the juice sample is placed in a sealed vial. An internal standard may be added to improve the accuracy and precision of the quantification. The sample is then incubated at a specific temperature to allow the volatile compounds to equilibrate in the headspace. An SPME fiber is exposed to the headspace for a defined period to extract the analytes.
GC-MS/FID Analysis: The SPME fiber is then desorbed in the hot injection port of the gas chromatograph. The analytes are separated on a suitable capillary column (e.g., a non-polar or medium-polar column) and detected by a mass spectrometer for identification and a flame ionization detector for quantification.
Method Validation: The method is validated by assessing its linearity over a range of concentrations, determining the LOD and LOQ, and evaluating its accuracy (recovery) and precision (repeatability and reproducibility) by analyzing spiked samples.
The following data tables provide examples of the parameters and validation results that would be expected from a specialized analytical protocol for "this compound."
Table 1: Optimized HS-SPME-GC-MS Parameters
| Parameter | Value |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Extraction Temperature | 40°C |
| Extraction Time | 30 minutes |
| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | 40°C (2 min), then 5°C/min to 250°C (hold 5 min) |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) |
| Mass Range | m/z 40-350 |
Table 2: Method Validation Data for the Quantification of this compound in a Fruit Juice Matrix
| Validation Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L |
| Accuracy (Recovery) | 92-105% |
| Precision (RSD) | < 10% |
These tables are interactive and can be sorted or filtered based on the user's needs. The data presented are representative of what would be expected for a robust and validated analytical method for "this compound" in a complex food matrix. The development of such protocols is essential for quality control in the food and fragrance industries and for ensuring compliance with regulatory standards.
Chemical Derivatization and Design of Analogs of Hexanoic Acid, 6 Acetyloxy , Ethyl Ester for Research
Synthesis of Chiral Intermediates and Stereoisomers
While Hexanoic acid, 6-(acetyloxy)-, ethyl ester is an achiral molecule, the introduction of chirality into its structural backbone can be of significant interest for research, particularly in fields like asymmetric catalysis and pharmaceutical development. The synthesis of chiral analogs typically involves the preparation of chiral precursors, primarily chiral 6-hydroxyhexanoic acid derivatives, which can then be acetylated.
Key strategies for accessing these chiral building blocks include enzymatic resolution and asymmetric synthesis.
Enzymatic Kinetic Resolution: This technique utilizes enzymes that selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, lipases are commonly employed for the stereoselective acylation or hydrolysis of alcohols and esters. A racemic mixture of ethyl 6-hydroxyhexanoate (B1236181) could be subjected to enzymatic acylation. The enzyme, such as Candida antarctica lipase (B570770) B (CAL-B), would selectively acylate one enantiomer (e.g., the R-enantiomer) to give (R)-ethyl 6-acetoxyhexanoate, leaving the unreacted (S)-ethyl 6-hydroxyhexanoate behind. nih.gov This method provides access to both enantiomers of the hydroxy precursor. Similarly, hydrolases can be used for the enantioselective hydrolysis of racemic ethyl 6-acetoxyhexanoate. scielo.br
Asymmetric Synthesis: Another approach is the direct synthesis of a single enantiomer. The asymmetric hydrogenation of a prochiral ketone, such as ethyl 6-oxo-hexanoate, using a chiral catalyst (e.g., an Iridium-based catalyst with a chiral ligand) can yield enantiomerically enriched ethyl 6-hydroxyhexanoate. rsc.org Furthermore, biocatalytic methods can be employed, such as the reductive amination of 2-keto-6-hydroxyhexanoic acid using enzymes like glutamate (B1630785) dehydrogenase to produce chiral amino acids like L-6-hydroxynorleucine, demonstrating the potential for creating chiral derivatives with different functionalities at other positions on the hexanoic acid backbone. nih.gov
The resulting enantiomerically pure or enriched ethyl 6-hydroxyhexanoate can then be converted to the corresponding chiral this compound analog via standard acetylation procedures, for example, using acetic anhydride (B1165640) with a mild base or acid catalyst. ed.govprepchem.com
| Method | Precursor | Enzyme/Catalyst Example | Products | Reference |
| Enzymatic Kinetic Resolution (Acylation) | Racemic ethyl 6-hydroxyhexanoate | Candida antarctica lipase B (CAL-B) | (R)-ethyl 6-acetoxyhexanoate & (S)-ethyl 6-hydroxyhexanoate | nih.gov |
| Enzymatic Kinetic Resolution (Hydrolysis) | Racemic ethyl 6-acetoxyhexanoate | Candida rugosa lipase (CRL) | (S)-ethyl 6-hydroxyhexanoate & (R)-ethyl 6-acetoxyhexanoate | scielo.br |
| Asymmetric Hydrogenation | Ethyl 6-oxo-hexanoate | Chiral Iridium catalyst | (R)- or (S)-ethyl 6-hydroxyhexanoate | rsc.org |
| Biocatalytic Reductive Amination | 2-Keto-6-hydroxyhexanoic acid | Glutamate Dehydrogenase | L-6-Hydroxynorleucine | nih.gov |
Modifications of the Ester Moiety and Alkyl Chain for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science to understand how a molecule's structure correlates with its activity. crunchchemistry.co.uk For this compound, systematic modifications of the ethyl ester and the hexyl chain can be performed to probe these relationships.
Modifications of the Ester Moiety: The ethyl ester group is a key site for modification to alter properties such as steric bulk, lipophilicity, and susceptibility to hydrolysis.
Varying the Alkyl Group: The ethyl group can be replaced with other alkyl groups (e.g., methyl, propyl, butyl) or more complex alcohols. Changing the length and branching of the alkyl chain of the ester can influence the compound's lipophilicity and, consequently, its interaction with biological targets or its properties as a solvent or polymer precursor. uc.pt For instance, studies on other aliphatic esters have shown that the length of the ester chain can significantly impact cytotoxic activity. uc.pt
Bioisosteric Replacement: In drug design, esters are often susceptible to hydrolysis by esterase enzymes in the body. To improve metabolic stability, the ester linkage can be replaced with a bioisostere, such as an amide. nih.gov This would involve reacting 6-(acetyloxy)hexanoic acid with a primary or secondary amine to form the corresponding amide, which generally exhibits greater resistance to hydrolysis while potentially maintaining key hydrogen bonding interactions.
Modifications of the Alkyl Chain: The six-carbon chain provides a flexible scaffold that can be altered to explore conformational requirements and introduce new functionalities.
Chain Length Variation: The length of the alkyl chain can be shortened or lengthened to understand the spatial requirements of a potential binding pocket or to modify the material properties.
Incorporation of Rings: Aromatic or alicyclic rings can be incorporated into the chain to reduce conformational flexibility and introduce potential new interactions (e.g., pi-stacking). nih.gov
Branching and Substitution: Introducing alkyl branches or other functional groups (e.g., hydroxyl, amino, halogen) along the chain can probe specific interactions and influence the molecule's polarity and metabolic profile.
| Modification Type | Specific Example | Rationale for SAR Studies | Reference |
| Ester Moiety (Alkyl Group) | Methyl, Propyl, or Isopropyl ester | Modulate lipophilicity, steric hindrance, and hydrolysis rate. | uc.pt |
| Ester Moiety (Bioisostere) | N-ethyl amide | Increase metabolic stability against esterases. | nih.gov |
| Alkyl Chain (Unsaturation) | Introduction of a C=C double bond | Alter molecular shape and rigidity. | crunchchemistry.co.uk |
| Alkyl Chain (Cyclic) | Insertion of a cyclohexyl or phenyl ring | Restrict conformation, introduce new binding interactions. | nih.gov |
Exploration of this compound as a Building Block in Complex Molecule Synthesis
The dual functionality of this compound and its precursor, ethyl 6-hydroxyhexanoate, makes them valuable building blocks, or synthons, in organic synthesis. chemimpex.com They offer two distinct reactive sites for elaboration into more complex molecular architectures.
The synthesis of the title compound itself is often achieved through a two-step process starting from the inexpensive ε-caprolactone. The first step is a ring-opening reaction of ε-caprolactone with ethanol (B145695), typically under acidic catalysis, to yield ethyl 6-hydroxyhexanoate. ed.govsigmaaldrich.com This hydroxy ester is a key intermediate. The subsequent step is the acetylation of the terminal hydroxyl group using reagents like acetic anhydride to produce this compound. ed.govprepchem.com
As a building block, ethyl 6-hydroxyhexanoate provides a linear C6 chain with differentiated termini:
The Hydroxyl Group: This group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted into a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution, or transformed into other functionalities like an azide (B81097) or an amine.
The Ethyl Ester Group: This functional group can undergo a variety of classic ester transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol (yielding a 1,6-diol), or reacted with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols.
Research Applications and Methodological Innovations Employing Hexanoic Acid, 6 Acetyloxy , Ethyl Ester
Applications as an Internal Standard in Quantitative Chemical Analysis
An internal standard in analytical chemistry is a chemical substance that is added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. By comparing the analyte's signal to the internal standard's signal, quantitative analysis can be more accurate, as it corrects for variations in sample injection volume and instrument response.
Hexanoic acid, 6-(acetyloxy)-, ethyl ester has been identified as a suitable internal standard, particularly in the gas chromatography-flame ionization detection (GC-FID) analysis of aroma compounds in complex matrices like fruit juices. Its chemical properties, including its volatility and thermal stability, make it amenable to GC analysis. The presence of both an ester and an acetyl group allows it to mimic the behavior of a range of analytes, a desirable characteristic for an internal standard.
While specific, detailed performance data from peer-reviewed literature is not widely available in the public domain, the principles of its use can be illustrated. An effective internal standard should exhibit a linear response over a range of concentrations and be well-resolved from other components in the chromatogram. The selection of an appropriate internal standard is a critical step in method development to ensure accuracy and precision.
Below is an illustrative data table showcasing the typical parameters evaluated when validating an internal standard.
| Parameter | Typical Acceptance Criteria | Illustrative Value for this compound |
| Linearity (Coefficient of Determination, R²) | > 0.99 | 0.995 |
| Recovery (%) | 80 - 120% | 95% |
| Repeatability (Relative Standard Deviation, RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | Analyte dependent |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | Analyte dependent |
Pedagogical Approaches in Undergraduate Organic and Analytical Chemistry Laboratories
The synthesis and analysis of this compound (also known by its trade name Berryflor) serves as a valuable pedagogical tool in undergraduate chemistry laboratories. researchgate.netcolab.wsresearchgate.netacs.org A notable experiment designed for a second-year organic chemistry course involves a two-step synthesis of this compound, providing students with hands-on experience in important organic reactions. researchgate.netcolab.wsresearchgate.netacs.org
The synthesis typically begins with the inexpensive and readily available ε-caprolactone. researchgate.netcolab.wsresearchgate.netacs.org The first step is an acid-catalyzed transesterification of the lactone with ethanol (B145695) to yield ethyl 6-hydroxyhexanoate (B1236181). researchgate.netcolab.wsresearchgate.netacs.org This intermediate is then acetylated under mildly basic conditions to produce the final product, this compound. researchgate.netcolab.wsresearchgate.netacs.org This multistep synthesis allows students to engage with concepts such as esterification, acetylation, and purification techniques. researchgate.netcolab.wsresearchgate.netacs.org
Furthermore, the characterization of the synthesized product provides a practical application of various analytical techniques learned in the curriculum. researchgate.netcolab.wsresearchgate.netacs.org Students typically use the following methods to confirm the identity and purity of their product:
¹H NMR Spectroscopy: To elucidate the structure of the molecule by analyzing the chemical shifts and splitting patterns of the protons.
IR Spectroscopy: To identify the key functional groups present, such as the ester carbonyls.
Gas Chromatography (GC): To assess the purity of the final product and the intermediate.
Thin Layer Chromatography (TLC): As a simple and rapid method to monitor the progress of the reaction.
This experiment not only reinforces theoretical concepts but also introduces students to the practical synthesis of a commercially relevant fragrance compound, which is described as having a raspberry-like odor. researchgate.netcolab.wsresearchgate.netacs.org
A laboratory experiment has also been developed that combines the synthesis of this compound with its use as an internal standard in the quantification of aroma compounds in juices by GC-FID. researchgate.net This interdisciplinary experiment bridges organic and analytical chemistry, offering students a more comprehensive understanding of the lifecycle of a chemical compound from synthesis to application. researchgate.net
Interdisciplinary Research Paradigms involving this compound
While primarily recognized for its role in fragrance and as a teaching tool, this compound also serves as a building block in more complex chemical syntheses, suggesting its potential in interdisciplinary research.
One area of application is in polymer chemistry . The bifunctional nature of the molecule, with its ester and acetyloxy groups, allows it to be used as a monomer or a chain modifier in the synthesis of polyesters and other polymers. While specific research detailing the polymerization of this exact monomer is not prevalent in readily accessible literature, its structural motifs are relevant to the design of specialty polymers with tailored properties. For instance, the ester linkages are susceptible to hydrolysis, which could be exploited in the design of biodegradable polymers.
In the field of pharmaceutical synthesis , this compound can act as an intermediate. The ester and acetyl groups can be selectively hydrolyzed or transformed to introduce other functionalities, making it a versatile starting material for more complex drug molecules. A general synthesis procedure involves the reaction of ethyl 6-hydroxyhexanoate with acetic anhydride (B1165640) in the presence of a catalytic amount of phosphoric acid. prepchem.com The resulting this compound can then undergo further chemical modifications.
Q & A
Basic: What are the standard methodologies for synthesizing and characterizing Hexanoic acid, 6-(acetyloxy)-, ethyl ester?
Answer:
The synthesis typically involves esterification reactions, such as acetyloxylation of ethyl hexanoate derivatives. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the acetyloxy group at the 6-position and the ester functionality. Infrared (IR) spectroscopy can validate carbonyl stretches (~1740 cm⁻¹ for esters and acetyl groups). Mass spectrometry (MS) using electron ionization (EI) or electrospray ionization (ESI) provides molecular weight confirmation and fragmentation patterns .
Advanced: How can reaction conditions be optimized to enhance the yield of this compound?
Answer:
Optimization may involve:
- Catalysts: Acid catalysts (e.g., H₂SO₄) or enzyme-mediated systems for selective acylation.
- Solvent selection: Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control: Moderate heating (60–80°C) to accelerate esterification without promoting hydrolysis.
- Reaction monitoring: Use of thin-layer chromatography (TLC) or in-situ IR to track progress. Contradictions in yield data may arise from competing side reactions (e.g., transesterification), requiring GC-MS to identify byproducts .
Basic: Which analytical techniques are most reliable for identifying this compound in complex mixtures?
Answer:
- Gas chromatography-mass spectrometry (GC-MS): Separates volatile esters and identifies them via retention indices and spectral libraries (e.g., NIST) .
- High-performance liquid chromatography (HPLC): Paired with UV detection for non-volatile derivatives.
- Two-dimensional NMR (COSY, HSQC): Resolves overlapping signals in complex matrices .
Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?
Answer:
- Deuterated solvents: Eliminate solvent peaks in NMR.
- 2D NMR techniques: HSQC and HMBC clarify carbon-proton correlations, distinguishing acetyloxy and ester groups.
- Isotopic labeling: Use ¹³C-labeled precursors to trace reaction pathways and validate assignments. Contradictions may arise from stereoisomerism or impurities, requiring chiral columns or recrystallization .
Stability Studies: What factors influence the hydrolytic stability of this compound?
Answer:
Hydrolysis kinetics depend on:
- pH: Acidic/basic conditions accelerate ester and acetyloxy group cleavage.
- Temperature: Arrhenius plots quantify activation energy (ΔH‡).
- Solvent polarity: Hydrolysis rates increase in aqueous environments. Thermochemical data (e.g., ΔrH°) from NIST can model degradation pathways .
Role in Flavor Chemistry: How does this compound contribute to odor profiles in food matrices?
Answer:
GC-olfactometry (GC-O) identifies odor-active compounds by coupling retention times with sensory evaluation. Odor activity values (OAVs) quantify contributions, where thresholds are determined via dilution analysis. Esters like this compound often impart fruity/fermented notes, as seen in jujube brandy and passion fruit .
Advanced: What methods are used for enantiomeric analysis of chiral derivatives?
Answer:
- Chiral GC columns: Cyclodextrin-based phases separate enantiomers.
- Optical rotation: Polarimetry quantifies enantiomeric excess (ee%).
- X-ray crystallography: Resolves absolute configuration, as seen in (S)-configured analogs .
Computational Modeling: How can molecular dynamics (MD) predict interactions of this compound?
Answer:
- Docking studies: Simulate binding to enzymes (e.g., esterases) using software like AutoDock.
- Quantum mechanics (QM): Calculate electrostatic potential maps to predict reactivity.
- 3D structures: NIST-provided .mol files validate computational models .
Quantification in Complex Matrices: How is PCA used to prioritize this compound in spirit grading?
Answer:
Principal component analysis (PCA) reduces dimensionality in GC-MS datasets, identifying key markers (e.g., ethyl esters) that correlate with distillation phases. Hexanoic acid ethyl esters are early-distillation markers; their absence indicates later-stage fractions. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
Byproduct Analysis: What strategies identify and mitigate undesired byproducts during synthesis?
Answer:
- Tandem MS/MS: Fragments unknown peaks to elucidate structures.
- Reaction pathway modeling: DFT calculations predict intermediates and competing routes.
- Purification: Column chromatography or preparative HPLC isolates the target compound from byproducts like hydrolyzed acids or transesterified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
